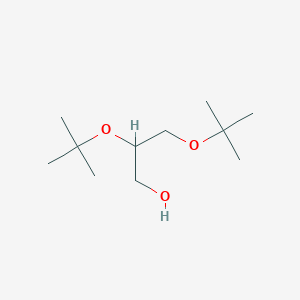
2,3-Di-tert-butoxypropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Di-tert-butoxypropan-1-ol is an organic compound that belongs to the class of polyol tert-butyl ethers. It is characterized by the presence of two tert-butoxy groups and a hydroxyl group attached to a propane backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,3-Di-tert-butoxypropan-1-ol can be synthesized through the etherification of glycerol with tert-butyl alcohol. The reaction typically involves the use of an acid catalyst to facilitate the formation of the ether bonds. The process can be carried out under various conditions, including solvent-free routes, which have been shown to improve conversion, selectivity, and yield .
Industrial Production Methods
In industrial settings, the production of this compound often involves the alkylation of epichlorohydrin with tert-butyl alcohol. This method allows for the efficient synthesis of the compound on a larger scale .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Di-tert-butoxypropan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Substitution: The tert-butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Substitution: Acidic or basic conditions can facilitate the substitution reactions.
Major Products
Oxidation: The major products include aldehydes or ketones, depending on the specific conditions.
Substitution: The products vary based on the substituent introduced.
Applications De Recherche Scientifique
2,3-Di-tert-butoxypropan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a stabilizing agent for certain biological compounds.
Medicine: Explored for its potential therapeutic properties, including as a drug delivery agent.
Industry: Utilized as an additive in motor gasoline to improve performance and reduce emissions
Mécanisme D'action
The mechanism of action of 2,3-Di-tert-butoxypropan-1-ol involves its interaction with various molecular targets. The tert-butoxy groups provide steric hindrance, which can influence the compound’s reactivity and stability. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and interaction with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-tert-butoxypropan-2-ol
- 1,3-di-tert-butoxypropan-2-ol
- 2-tert-butoxypropan-1-ol
Uniqueness
2,3-Di-tert-butoxypropan-1-ol is unique due to the presence of two tert-butoxy groups at the 2 and 3 positions, which provides distinct steric and electronic properties compared to its analogs. This unique structure contributes to its specific applications and reactivity .
Propriétés
Numéro CAS |
162507-72-4 |
|---|---|
Formule moléculaire |
C11H24O3 |
Poids moléculaire |
204.31 g/mol |
Nom IUPAC |
2,3-bis[(2-methylpropan-2-yl)oxy]propan-1-ol |
InChI |
InChI=1S/C11H24O3/c1-10(2,3)13-8-9(7-12)14-11(4,5)6/h9,12H,7-8H2,1-6H3 |
Clé InChI |
GHMGXRWYTHMCJQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OCC(CO)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


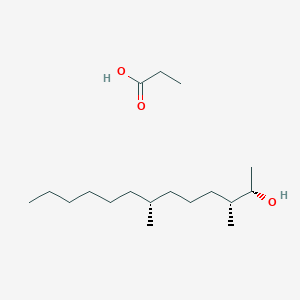
![3-{2-[(Methanesulfonyl)amino]-2-oxoethyl}-2-methyl-1,3-benzothiazol-3-ium chloride](/img/structure/B12570307.png)
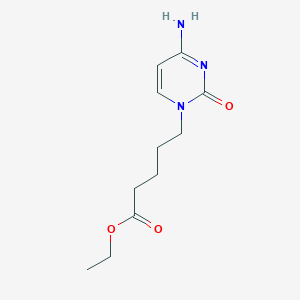
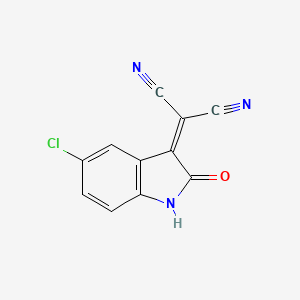


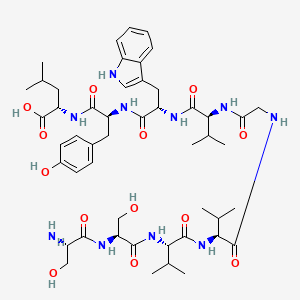
![1,3,4-Thiadiazole, 2,2'-[1,2-ethanediylbis(thio)]bis[5-methyl-](/img/structure/B12570353.png)


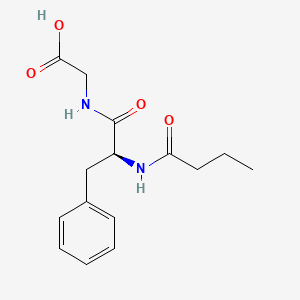
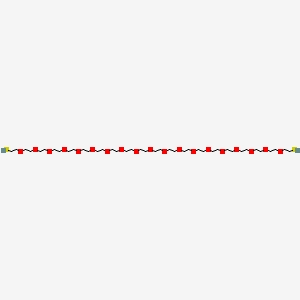
![Dimethyl [(3R)-hept-4-en-3-yl]propanedioate](/img/structure/B12570370.png)

